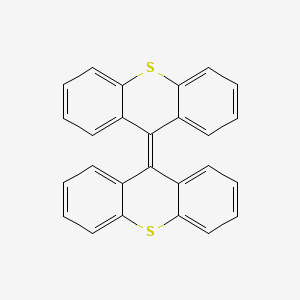
9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)-: is an organic compound belonging to the thioxanthene family. Thioxanthenes are sulfur-containing analogs of xanthene, characterized by a tricyclic structure with a sulfur atom replacing one of the oxygen atoms in the xanthene framework. This compound is known for its unique photophysical properties and has been extensively studied for its applications in various fields, including photochemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of dithiosalicylic acid with 1,3-diethylbenzene in the presence of polyphosphate and concentrated sulfuric acid. The reaction is carried out at low temperatures initially and then gradually heated to facilitate cyclization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Functionalized thioxanthene compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- is used as a photocatalyst in various organic reactions. Its high triplet energy and long triplet lifetime make it an effective mediator in photochemical processes .
Biology and Medicine: It is also studied for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of photoinitiators for polymerization reactions. Its unique photophysical properties enable efficient initiation of polymerization under UV light .
Wirkmechanismus
The mechanism of action of 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- primarily involves its role as a photocatalyst. Upon absorption of light, the compound transitions to an excited triplet state, which can then participate in various photochemical reactions. The high triplet energy and long triplet lifetime allow it to effectively transfer energy to other molecules, facilitating reactions such as polymerization and oxidation .
Vergleich Mit ähnlichen Verbindungen
- 9H-Thioxanthen-9-one
- Thioxanthen-9-one
- Thiaxanthenone
- Thiaxanthone
- Thioxanthene-9-one
- Thioxanthene, 9-oxo-
- 10-Thioxanthone
Uniqueness: Compared to other thioxanthene derivatives, 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- stands out due to its unique photophysical properties. Its high triplet energy and long triplet lifetime make it particularly effective in photochemical applications. Additionally, its ability to undergo various chemical reactions and form diverse functionalized products further enhances its versatility .
Eigenschaften
CAS-Nummer |
27090-16-0 |
|---|---|
Molekularformel |
C26H16S2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
9-thioxanthen-9-ylidenethioxanthene |
InChI |
InChI=1S/C26H16S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
InChI-Schlüssel |
SSQRJPXPKVAUAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


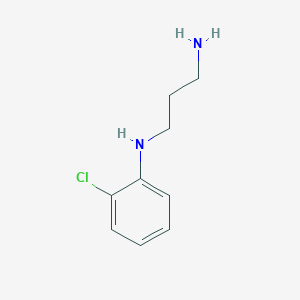
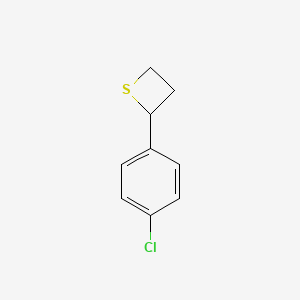
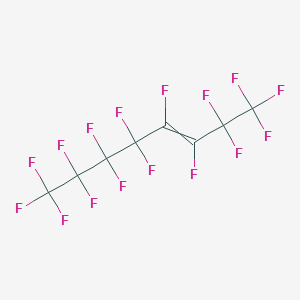
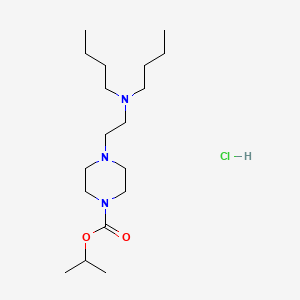
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
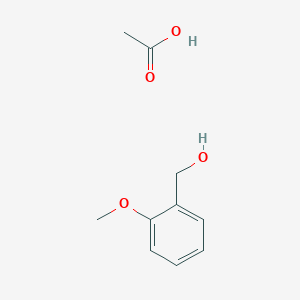

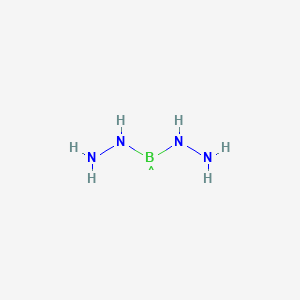


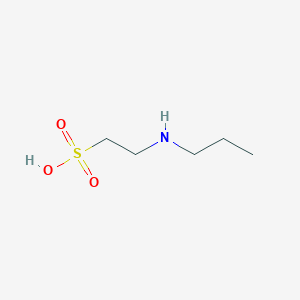
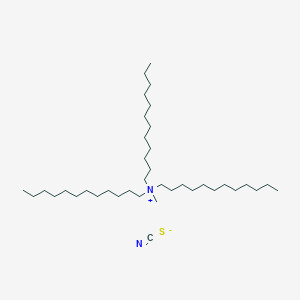
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
